Ethyl 2-methyl-1,3-dioxolane-2-carboxylate
Description
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Structure
3D Structure
Properties
CAS No. |
56624-93-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl 2-methyl-1,3-dioxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-3-9-6(8)7(2)10-4-5-11-7/h3-5H2,1-2H3 |
InChI Key |
AXJLMGSULDRGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(OCCO1)C |
Origin of Product |
United States |
Fundamental Aspects of Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate Chemistry
Contextual Significance within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Ethyl 2-methyl-1,3-dioxolane-2-carboxylate is a member of this class, specifically a derivative of 1,3-dioxolane (B20135). The 1,3-dioxolane ring is a five-membered heterocycle with two oxygen atoms at the 1 and 3 positions. This structural motif is not merely a synthetic curiosity; it is a key component in numerous biologically active molecules and functional materials. researchgate.netnih.gov The presence of the 1,3-dioxolane framework in various pharmaceuticals highlights its importance in medicinal chemistry. researchgate.net Therefore, this compound serves as a representative example for studying the properties and reactions of this significant class of heterocyclic compounds.
Relevance as a Dioxolane Derivative and Ester Ketal
The chemical nature of this compound is defined by its two primary functional groups: the 1,3-dioxolane ring and the ethyl carboxylate group. lookchem.com The dioxolane portion of the molecule is a cyclic ketal, a functional group formed from the reaction of a ketone with a diol. ncert.nic.in Specifically, this compound is synthesized from ethyl pyruvate (B1213749) (a keto-ester) and ethylene (B1197577) glycol, typically under acid catalysis. lookchem.com
The most critical role of the cyclic ketal group is as a protecting group for the ketone. libretexts.orgorganic-chemistry.org In organic synthesis, it is often necessary to perform a reaction on one part of a molecule while preventing another, more reactive site from participating. The conversion of a ketone to a ketal renders the carbonyl carbon unreactive to nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform reactions on other parts of the molecule, such as the ester group, without affecting the protected ketone. libretexts.org The dual functionality of being both a stable ketal and a reactive ester makes this compound a versatile intermediate in multi-step organic synthesis.
Structural Features and Potential for Isomerism
The molecular architecture of this compound is centered around its five-membered ring. This ring is not planar; it adopts a puckered conformation, typically an "envelope" or "twist" shape, to minimize the torsional strain between adjacent atoms. The carbon atom at the 2-position, which is the original carbonyl carbon of ethyl pyruvate, is sp³ hybridized and has a tetrahedral geometry. organicchemexplained.comwikipedia.org This central carbon is uniquely substituted with four different groups: a methyl group, an ethyl carboxylate group, and two oxygen atoms that are part of the heterocyclic ring.
Despite the presence of a quaternary carbon at the C2 position, the molecule itself is achiral. A stereocenter requires a carbon atom to be bonded to four different substituents. In this case, the two pathways around the ring from the C2 carbon are identical (-O-CH₂-CH₂-O-), meaning two of the four attachments are considered the same. Consequently, the molecule does not have a non-superimposable mirror image and is not optically active.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₄ lookchem.com |
| Molecular Weight | 160.17 g/mol lookchem.com |
| CAS Number | 56624-93-2 lookchem.com |
| Boiling Point | 206.8°C at 760 mmHg lookchem.com |
| Density | 1.117 g/cm³ lookchem.com |
| Hydrogen Bond Acceptor Count | 4 lookchem.com |
| Rotatable Bond Count | 3 lookchem.com |
Theoretical Frameworks for Dioxolane Reactivity
The reactivity of this compound is largely governed by the properties of its two functional groups, with the dioxolane ring's stability being a key factor.
Ketal Group Reactivity: The defining characteristic of the 1,3-dioxolane ring, as a ketal, is its stability in neutral and basic conditions and its lability in acidic conditions. libretexts.orgorganic-chemistry.orgrsc.org
Acid-Catalyzed Hydrolysis: In the presence of an aqueous acid, the ketal is readily cleaved to regenerate the original ketone (ethyl pyruvate) and diol (ethylene glycol). libretexts.orgrsc.org The reaction mechanism involves protonation of one of the ring oxygen atoms, which weakens the C-O bond. wikipedia.org This is followed by the ring opening to form a resonance-stabilized carbocation intermediate, which is then attacked by water to ultimately yield the parent carbonyl compound. wikipedia.org
Ring-Opening Polymerization: Unsubstituted or lightly substituted 1,3-dioxolanes can undergo cationic ring-opening polymerization (CROP) to form polydioxolane. researchgate.netrsc.org However, the presence of two substituents on the C2 carbon, as in this molecule, generally hinders polymerization. researchgate.net
Ester Group Reactivity: The ethyl carboxylate group exhibits typical ester reactivity.
Saponification: Under basic conditions (e.g., aqueous sodium hydroxide), the ester can be hydrolyzed to form the corresponding carboxylate salt and ethanol (B145695). The stability of the ketal ring under these conditions allows for this reaction to occur selectively at the ester position.
This differential reactivity is a cornerstone of its utility in synthesis. One can manipulate the ester group under basic conditions while the ketone remains protected, or deprotect the ketone under acidic conditions to reveal the carbonyl for subsequent reactions.
| Functional Group | Acidic Conditions (e.g., aq. HCl) | Neutral Conditions (e.g., H₂O) | Basic Conditions (e.g., aq. NaOH) |
|---|---|---|---|
| Cyclic Ketal (Dioxolane) | Unstable (hydrolyzes) | Stable | Stable |
| Ester (Ethyl Carboxylate) | Unstable (hydrolyzes) | Stable | Unstable (hydrolyzes) |
Synthetic Methodologies and Route Development for Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate
Acetalization and Ketalization Reactions in Dioxolane Formation
The core of the synthesis for Ethyl 2-methyl-1,3-dioxolane-2-carboxylate is the formation of the 1,3-dioxolane (B20135) ring. This is achieved via a ketalization reaction, a specific type of acetalization. scielo.brwikipedia.org In this reaction, the ketone carbonyl group of a precursor molecule reacts with ethylene (B1197577) glycol in the presence of an acid catalyst. scielo.brorganic-chemistry.org The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the electrophilic carbonyl carbon. This process is an equilibrium, and specific conditions are required to drive it towards the formation of the desired dioxolane product. scielo.brmasterorganicchemistry.com
The primary synthetic route involves the direct ketalization of ethyl 2-oxopropanoate (more commonly known as ethyl pyruvate) with ethylene glycol. lookchem.com This method incorporates the methyl and ethyl carboxylate moieties from the starting material directly into the final structure.
Catalyst Systems for Cyclization (Brønsted and Lewis Acids)
The cyclization to form the dioxolane ring is acid-catalyzed and can be facilitated by both Brønsted and Lewis acids. organic-chemistry.org The choice of catalyst can significantly influence reaction rates and yields.
Brønsted Acids: These are proton donors that activate the carbonyl group by protonating the oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Commonly used Brønsted acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and trifluoroacetic acid. masterorganicchemistry.comnih.gov Mesoporous sulfonated silica (B1680970) has also been reported as an effective solid Brønsted acid catalyst for ketal formation. scielo.br Chiral Brønsted acids, such as those derived from SPINOL, have been used in asymmetric syntheses to create stereoselective dioxolanes. nih.gov
Lewis Acids: These are electron-pair acceptors that coordinate to the carbonyl oxygen, thereby activating it towards nucleophilic attack. nih.gov A variety of Lewis acid catalysts are effective, including boron trifluoride diethyl etherate (BF₃·OEt₂), which is used specifically in the synthesis of this compound. lookchem.com Other examples include indium(III) triflate (In(OTf)₃) and iron(III) chloride (FeCl₃). acs.orgchemicalbook.com
| Catalyst Type | Examples | Mode of Action |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), HNTf₂, Trifluoroacetic Acid. masterorganicchemistry.comnih.govnih.gov | Protonate the carbonyl oxygen, increasing carbon electrophilicity. masterorganicchemistry.com |
| Lewis Acids | Boron trifluoride diethyl etherate (BF₃·OEt₂), Iron(III) chloride (FeCl₃), Indium(III) triflate (In(OTf)₃). lookchem.comacs.orgchemicalbook.com | Coordinate to the carbonyl oxygen to activate the carbonyl group. nih.gov |
Optimization of Reaction Conditions (Stoichiometry, Temperature, Water Removal)
To maximize the yield of this compound, careful optimization of reaction parameters is crucial. Since the ketalization is a reversible reaction, the removal of water, a byproduct, is essential to drive the equilibrium toward the product side. organic-chemistry.org
Stoichiometry: The ratio of reactants is a key parameter. Often, the diol (ethylene glycol) is used in excess or as the solvent to ensure the complete conversion of the ketone precursor. masterorganicchemistry.com
Temperature: The reaction temperature affects the rate of reaction. For the synthesis using boron trifluoride diethyl etherate in dichloromethane, the reaction is typically conducted over a temperature range of 0 - 40 °C. lookchem.com In other systems, reflux temperatures are used in conjunction with a Dean-Stark apparatus to facilitate water removal. organic-chemistry.org
Water Removal: The continuous removal of water is the most critical factor for achieving high yields in ketalization. organic-chemistry.org Several methods are employed:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, is a standard and effective method. organic-chemistry.org
Drying Agents: The inclusion of molecular sieves (e.g., 4 Å) in the reaction mixture can sequester water as it is formed. organic-chemistry.org
Chemical Sequestration: Reagents like trialkyl orthoformates can react with water, effectively removing it from the system. organic-chemistry.org
| Parameter | Method | Purpose | Reference |
| Stoichiometry | Use of excess ethylene glycol | Drive equilibrium towards product formation | masterorganicchemistry.com |
| Temperature | 0 - 40 °C (specific); Reflux (general) | Control reaction rate and facilitate water removal | organic-chemistry.orglookchem.com |
| Water Removal | Dean-Stark Apparatus | Azeotropic removal of water byproduct | organic-chemistry.org |
| Water Removal | Molecular Sieves | Physical sequestration of water | organic-chemistry.org |
Esterification Pathways for Carboxylate Moiety Incorporation
The ethyl carboxylate group is a key feature of the target molecule. Its incorporation is typically achieved by starting with a precursor that already contains this functionality.
The most direct and common pathway is the use of ethyl 2-oxopropanoate (ethyl pyruvate) as the starting material. lookchem.com In this approach, the ester group is already present, and the synthesis focuses solely on the ketalization of the ketone group with ethylene glycol. lookchem.com
An alternative, though less direct, route would involve a Fischer esterification . masterorganicchemistry.com This pathway would start with 2-methyl-1,3-dioxolane-2-carboxylic acid . sigmaaldrich.com This acid could then be reacted with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ethyl ester. masterorganicchemistry.com This method involves an additional synthetic step compared to the direct use of ethyl pyruvate (B1213749).
Precursor Chemistry and Intermediate Transformations
The primary and most efficient synthesis of this compound relies on two key precursors:
Ethyl 2-oxopropanoate (Ethyl Pyruvate): This α-keto ester provides the central carbon atom of the dioxolane ring, the attached methyl group, and the ethyl carboxylate moiety. lookchem.com
Ethylene Glycol : This 1,2-diol reacts with the ketone of ethyl pyruvate to form the five-membered dioxolane ring. wikipedia.orglookchem.com
The transformation proceeds through a hemiacetal (or hemiketal) intermediate. The acid catalyst first activates the carbonyl group of ethyl pyruvate. One of the hydroxyl groups of ethylene glycol then performs a nucleophilic attack on the carbonyl carbon, forming the transient hemiacetal. A subsequent acid-catalyzed intramolecular cyclization occurs, where the second hydroxyl group attacks the same carbon, leading to the elimination of a water molecule and the formation of the stable cyclic ketal ring. masterorganicchemistry.com
Advanced Purification Techniques for Research Applications
Achieving high purity of this compound is essential for its use in research and specialized applications. Standard and advanced purification techniques are employed to remove unreacted starting materials, catalyst residues, and byproducts.
Distillation: Fractional distillation under reduced pressure is a common method for purifying the final product, separating it from less volatile precursors and catalyst residues. chemicalbook.com For the parent compound 1,3-dioxolane, azeotropic distillation with an entrainer like cyclohexane (B81311) has been used to remove trace amounts of water and obtain a product with purity greater than 99.95%. google.com
Extraction: Liquid-liquid extraction can be used during the workup phase to remove water-soluble impurities and the acid catalyst. google.comajchem-a.com
Chromatography-Free Purification: For some applications, purification can be achieved through economically efficient methods like extraction and precipitation, avoiding costly and time-consuming column chromatography. ajchem-a.com
For applications requiring the highest degree of purity, such as for analytical standards or in sensitive biological assays, flash column chromatography over silica gel may be employed as a final purification step.
Chemical Reactivity and Transformation Pathways of Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate
Dioxolane Ring-Opening Reactions
The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is the most reactive part of the molecule under certain conditions, particularly in the presence of acids or radical initiators. Its opening provides a pathway to bifunctional linear molecules.
The hydrolysis of the 1,3-dioxolane ring is a fundamental reaction, typically catalyzed by acid. Acetals and ketals are generally stable under neutral or basic conditions but readily undergo cleavage in an acidic aqueous environment. rsc.orgchemicalbook.com
The acid-catalyzed hydrolysis mechanism involves the protonation of one of the dioxolane oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and ethylene (B1197577) glycol. This intermediate is then attacked by water. Subsequent deprotonation yields the ketone (ethyl pyruvate) and regenerates the acid catalyst. The entire process is reversible, and the position of the equilibrium can be controlled by the amount of water present in the reaction mixture. libretexts.org Using a large excess of water drives the equilibrium towards the cleavage products. libretexts.org
Conversely, the dioxolane ring is resistant to hydrolytic cleavage under basic conditions. This stability allows the dioxolane moiety to be used as a protecting group for ketones and aldehydes while chemical modifications are performed on other parts of a molecule under basic or nucleophilic conditions.
| Condition | Catalyst/Reagent | Mechanism | Products |
|---|---|---|---|
| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄) | Protonation of ring oxygen, C-O bond cleavage, nucleophilic attack by water. | Ethyl pyruvate (B1213749), Ethylene glycol |
| Basic/Neutral | Aqueous Base (e.g., NaOH) or Water | Generally unreactive; no cleavage occurs. | No reaction |
The 1,3-dioxolane ring can be opened through free-radical pathways, a process often utilized in radical ring-opening polymerization (rROP). nih.govacs.org For non-polymerization applications, a radical initiator, such as those containing a peroxide group, can induce the cleavage of the C-O bond within the ring. researchgate.net The reaction is initiated by the homolytic cleavage of the initiator to generate radicals. This radical can abstract a hydrogen atom from the carbon at the 2-position of the dioxolane ring. The resulting acetal radical can then undergo β-scission, leading to the opening of the ring. researchgate.net This process generates an ester-containing radical, which can then participate in further reactions.
The study of cyclic ketene (B1206846) acetals (CKAs) provides insight into this process; upon radical addition, the resulting radical can lead to ring fragmentation, forming an ester linkage. nih.govacs.org For Ethyl 2-methyl-1,3-dioxolane-2-carboxylate, the abstraction of a hydrogen atom is less likely than fragmentation initiated by other means, but the principle of radical-induced C-O bond cleavage remains relevant. Such reactions often require high temperatures to proceed effectively. nih.gov
| Radical Initiator | Typical Conditions | Intermediate Species | Potential Outcome |
|---|---|---|---|
| Di-tert-butyl peroxide (DTBP) | High Temperature (e.g., 120-140°C) nih.gov | Acetal radical, Alkyl radical with ester functionality | Ring-opened products, potential for polymerization |
| 2,2'-Azobis(2-methyl-propionitrile) (AIBN) | High Temperature (e.g., 70-120°C) nih.gov | Acetal radical | Ring fragmentation |
Cationic processes, typically mediated by Lewis acids, provide another route for the cleavage of the dioxolane ring. acs.orgacs.org Lewis acids such as Boron trifluoride (BF₃), Tin(IV) chloride (SnCl₄), or Titanium(IV) chloride (TiCl₄) can coordinate to one of the oxygen atoms of the dioxolane. acs.org This coordination weakens the C-O bond, facilitating its cleavage and forming a stabilized carbocationic intermediate. nih.gov This electrophilic intermediate can then be attacked by a nucleophile or participate in polymerization reactions. nih.govresearchgate.net
The reaction of 1,3-dioxolanes with Lewis acids has been studied for the synthesis of other compounds, where the dioxolane acts as a carbonyl equivalent. acs.orgacs.org The specific outcome of the reaction with this compound would depend on the Lewis acid used and the other reagents present in the mixture.
| Lewis Acid Catalyst | Reaction Type | Intermediate | Potential Products |
|---|---|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | Lewis acid-mediated ring opening acs.org | Oxocarbenium ion | Products from nucleophilic attack or rearrangement |
| Tin(IV) chloride (SnCl₄) | Lewis acid-catalyzed acetal exchange/opening acs.org | Oxocarbenium ion | Ring-opened derivatives |
| Titanium(IV) chloride (TiCl₄) | Lewis acid-mediated reaction acs.org | Oxocarbenium ion | Ring-opened derivatives |
Reactions of the Carboxylate Functional Group
The ethyl carboxylate group is generally less reactive than the dioxolane ring under acidic conditions. It is a stable functional group but can be transformed through powerful oxidation or reduction reactions. libretexts.org
Esters are relatively resistant to oxidation compared to other functional groups like aldehydes or alcohols. However, under specific and often harsh conditions, the ester group can be oxidized. One potential pathway involves liquid-phase oxidation where the ester first undergoes hydrolysis to a carboxylic acid, which is then further oxidized. google.com The presence of water is crucial for this initial hydrolysis step. google.com Ethyl esters, in some contexts, are noted to be more prone to oxidation than other forms like triglycerides, which can lead to rancidity. healthline.com However, this is more relevant to degradation over time rather than a synthetic transformation. For a targeted synthetic oxidation of the carboxylate group in this compound, specific and potent oxidizing systems would be required, and such reactions are not common. It is more likely that other parts of the molecule would react first under standard oxidizing conditions.
The reduction of the ethyl carboxylate group is a more common and synthetically useful transformation. Esters can be reduced to primary alcohols using strong reducing agents. chemistrysteps.comlibretexts.org
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds via two hydride additions. The first addition forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride to form the primary alcohol. libretexts.orgchemistrysteps.com
Other reducing agents can also be employed. Lithium borohydride (B1222165) (LiBH₄) is less reactive than LiAlH₄ but is still capable of reducing esters. commonorganicchemistry.com Sodium borohydride (NaBH₄), a much milder reducing agent, is generally not reactive enough to reduce esters under standard conditions. libretexts.orglibretexts.orgpsu.edu However, its reactivity can be enhanced by using it in large excess in solvents like methanol (B129727) or by the addition of certain additives, allowing for the reduction to proceed. psu.educdnsciencepub.com Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent that can be used, and under controlled conditions (e.g., low temperature), it can sometimes stop the reduction at the aldehyde stage. libretexts.orgchemistrysteps.com
For this compound, reduction with a strong hydride agent like LiAlH₄ would convert the ethyl carboxylate group into a hydroxymethyl group, yielding 2-methyl-1,3-dioxolane-2-methanol, while the dioxolane ring would remain intact.
| Reducing Agent | Reactivity with Esters | Product from Ethyl Ester | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High (Powerful) | Primary Alcohol | chemistrysteps.comlibretexts.org |
| Sodium Borohydride (NaBH₄) | Low (Mild) | Generally no reaction, unless with additives or in specific solvents. | libretexts.orglibretexts.orgpsu.edu |
| Lithium Borohydride (LiBH₄) | Moderate | Primary Alcohol | commonorganicchemistry.com |
| Diisobutylaluminum Hydride (DIBAL-H) | High (Powerful) | Primary Alcohol (or Aldehyde at low temp) | libretexts.orgchemistrysteps.com |
Nucleophilic Substitution Reactions
The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group. The stability of the dioxolane ring to many nucleophiles and basic conditions allows these reactions to occur selectively at the ester position.
Key nucleophilic substitution reactions include:
Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester undergoes hydrolysis in a process known as saponification. This irreversible reaction yields the sodium salt of the carboxylic acid (sodium 2-methyl-1,3-dioxolane-2-carboxylate) and ethanol (B145695). Acidic workup would then be required to protonate the carboxylate to form the free carboxylic acid.
Transesterification: The ethyl ester can be converted to a different ester by reaction with another alcohol in the presence of either an acid or base catalyst. masterorganicchemistry.com For example, reacting the compound with methanol and a catalytic amount of sodium methoxide (B1231860) or sulfuric acid will produce mthis compound and ethanol. masterorganicchemistry.com Using the new alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com
Ammonolysis: Reaction with ammonia (B1221849) or amines leads to the corresponding amide. For instance, treatment with ammonia can convert the ester into 2-methyl-1,3-dioxolane-2-carboxamide, with ethanol as a byproduct.
Table 1: Nucleophilic Substitution Reactions of this compound
| Reaction Type | Nucleophile | Typical Reagents | Product |
|---|---|---|---|
| Hydrolysis (Saponification) | Hydroxide (OH⁻) | NaOH(aq), heat | Sodium 2-methyl-1,3-dioxolane-2-carboxylate |
| Transesterification | Alkoxide (e.g., CH₃O⁻) | CH₃OH, NaOCH₃ (cat.) or H₂SO₄ (cat.) | Mthis compound |
| Ammonolysis | Ammonia (NH₃) | NH₃, heat | 2-methyl-1,3-dioxolane-2-carboxamide |
Reactions at the 2-Position of the Dioxolane Ring
The reactivity at the quaternary carbon at the 2-position is dominated by the chemistry of the dioxolane ring, which functions as a ketal.
Hydrolysis (Deprotection): The primary reaction of the dioxolane ring is acid-catalyzed hydrolysis. organic-chemistry.org Treatment with aqueous acid (e.g., dilute HCl or H₂SO₄) cleaves the ketal, regenerating the original carbonyl compound and the diol. organic-chemistry.org In this case, hydrolysis of this compound yields ethyl pyruvate and ethylene glycol. This reaction is fundamental to the compound's use as a protecting group. The dioxolane is stable under neutral and basic conditions. organic-chemistry.org
Hydrolysis and Decarboxylation: A sequential reaction pathway can be initiated by the hydrolysis of the ester group to form 2-methyl-1,3-dioxolane-2-carboxylic acid. sigmaaldrich.com This product is structurally analogous to a β-keto acid. Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂). Therefore, heating 2-methyl-1,3-dioxolane-2-carboxylic acid results in the loss of carbon dioxide to furnish 2-methyl-1,3-dioxolane (B1212220).
Table 2: Reactions Involving the 2-Position of this compound
| Reaction Type | Reagents/Conditions | Initial Product | Final Product |
|---|---|---|---|
| Ketal Hydrolysis (Deprotection) | H₃O⁺ (e.g., aq. HCl) | Not applicable | Ethyl pyruvate and Ethylene glycol |
| Ester Hydrolysis followed by Decarboxylation | 1. NaOH(aq), then H₃O⁺ 2. Heat (Δ) | 2-methyl-1,3-dioxolane-2-carboxylic acid | 2-methyl-1,3-dioxolane |
Role in Protecting Group Chemistry for Carbonyl Compounds
The primary synthetic utility of this compound stems from its function as a protected version of ethyl pyruvate. In organic synthesis, it is often necessary to prevent a functional group from reacting while another part of the molecule is modified; this is achieved by using a protecting group. masterorganicchemistry.com
The ketone carbonyl in ethyl pyruvate is highly electrophilic and reactive towards nucleophiles and bases. By converting it into a 1,3-dioxolane, its reactivity is masked. The synthesis of the title compound from ethyl pyruvate and ethylene glycol, typically under acidic catalysis (e.g., with p-toluenesulfonic acid), is a standard protection reaction. organic-chemistry.orglookchem.com
The resulting dioxolane is stable to a wide range of conditions that would normally affect the ketone, including:
Nucleophilic attack (e.g., from Grignard reagents or organolithiums).
Basic conditions (e.g., hydrolysis of other ester groups in the molecule).
Reducing agents (e.g., sodium borohydride).
Once the desired chemical modifications are completed elsewhere in the molecule, the protective dioxolane group can be easily removed by acid-catalyzed hydrolysis, restoring the original ketone functionality of the ethyl pyruvate moiety. organic-chemistry.org This protection-deprotection strategy is crucial for the synthesis of complex molecules where chemoselectivity is required.
Mechanistic Investigations of Reactions Involving Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate
Elucidation of Acid-Catalyzed Hydrolysis Mechanisms (A-AC-2 vs. A-AL-1)
The acid-catalyzed hydrolysis of Ethyl 2-methyl-1,3-dioxolane-2-carboxylate involves the cleavage of the ester functional group. The two most common mechanisms for acid-catalyzed ester hydrolysis are the A-AC-2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and the A-AL-1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathways. ucoz.com For esters of primary alcohols like this one (an ethyl ester), the A-AC-2 mechanism is overwhelmingly favored. ucoz.com
The A-AC-2 mechanism proceeds through several reversible steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydroxonium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. This protonation increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. chemguide.co.ukyoutube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen. This turns the ethoxy group into a good leaving group (ethanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695). chemguide.co.uk
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydroxonium ion catalyst and forming the final carboxylic acid product. chemguide.co.uk
The alternative A-AL-1 mechanism would involve the protonation of the ether oxygen of the ester and subsequent unimolecular cleavage to form an ethyl cation and the carboxylic acid. This pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. Therefore, the A-AC-2 pathway is the dominant mechanism for the hydrolysis of the ester group in this molecule.
Concurrently, under strong acidic conditions, the 1,3-dioxolane (B20135) ring itself can undergo hydrolysis. This reaction also proceeds via a multi-step mechanism, typically involving protonation of one of the ring oxygens, followed by ring-opening to generate a stabilized carbocation (an oxocarbenium ion). Subsequent nucleophilic attack by water leads to the cleavage of the acetal (B89532) and formation of ethylene (B1197577) glycol and ethyl pyruvate (B1213749).
Detailed Pathways of Radical and Cationic Polymerization
While radical polymerization is common for many vinyl monomers, the 1,3-dioxolane ring system does not readily participate in radical chain reactions. libretexts.org Instead, cyclic ethers and acetals like this compound are primarily polymerized through cationic ring-opening polymerization (CROP). utexas.edu
The CROP of dioxolane derivatives involves the following general steps:
Initiation: A cationic initiator, such as a strong protonic acid (e.g., H₂SO₄) or a Lewis acid (e.g., BF₃), attacks one of the oxygen atoms of the dioxolane ring. This leads to the formation of a tertiary oxonium ion. libretexts.org
Propagation: The strained oxonium ion undergoes ring-opening through nucleophilic attack by the oxygen atom of another monomer molecule. This process regenerates the oxonium ion at the end of the growing polymer chain, allowing for successive monomer additions. utexas.edu
Termination: The polymerization can be terminated by various processes, including reaction with a nucleophile (like water), proton transfer to a monomer or solvent molecule, or combination with a counter-ion.
In the context of CROP, two distinct propagation mechanisms can operate: the active chain-end (ACE) mechanism and the activated monomer (AM) mechanism. acs.org
Active Chain-End (ACE) Mechanism: This is the conventional pathway described above, where the active species is a tertiary oxonium ion located at the terminus of the growing polymer chain. The monomer acts as the nucleophile, attacking the active chain end. acs.org
Activated Monomer (AM) Mechanism: In the presence of certain nucleophiles, such as diols, an alternative pathway can emerge. In the AM mechanism, the monomer is first activated by protonation. The nucleophilic end-group of the polymer chain (e.g., a hydroxyl group) then attacks this activated monomer. This mechanism is particularly relevant in systems containing hydroxyl-containing compounds and can coexist with the ACE mechanism. acs.org
For this compound, the polymerization would primarily follow the ACE mechanism. However, if impurities like water or an alcohol are present, or if the polymerization is intentionally carried out with a diol initiator, the AM mechanism could play a significant role.
Neighboring group participation (NGP), also known as anchimeric assistance, occurs when a functional group within the reacting molecule influences the reaction at a different site. wikipedia.org This often leads to rate acceleration and specific stereochemical outcomes. wikipedia.orgyoutube.com
In reactions involving this compound, several forms of NGP are possible:
Dioxolane Oxygens: The lone pairs on the oxygen atoms of the dioxolane ring can act as internal nucleophiles. For instance, during a substitution reaction at a carbon atom attached to the ring, one of the ring oxygens could attack the reaction center, forming a temporary cyclic intermediate. This can significantly enhance the reaction rate compared to a similar molecule without the dioxolane ring. libretexts.org
Ester Carbonyl Oxygen: The lone pairs on the carbonyl oxygen of the ester group can also participate. In the hydrolysis of the dioxolane ring, for example, the carbonyl oxygen could potentially stabilize the carbocation intermediate formed upon ring opening through intramolecular interaction. researchgate.net
These NGP effects can lead to the formation of specific, sometimes unexpected, products by controlling the stereochemistry and regiochemistry of the reaction. libretexts.org
Mechanisms of Nucleophilic Attack on the Dioxolane Ring and Ester Group
The molecule offers two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the electrophilic carbons of the dioxolane ring.
Attack on the Ester Group: The most common nucleophilic attack on the ester group is base-promoted hydrolysis, or saponification. youtube.com This proceeds via a B-AC-2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. A rapid proton transfer from the newly formed carboxylic acid to the strongly basic ethoxide ion produces the carboxylate salt and ethanol. This reaction is effectively irreversible because the final carboxylate is deprotonated and resonance-stabilized, showing no tendency to react with the alcohol. ucoz.com
Attack on the Dioxolane Ring: The dioxolane ring is generally stable and resistant to nucleophilic attack unless it is first activated. Direct S-N-2 attack by a nucleophile on the ring carbons is difficult due to steric hindrance and the poor leaving group ability of an alkoxide. However, activation with a Lewis acid can make the ring susceptible to ring-opening by a nucleophile. For example, in the presence of a Lewis acid, a nucleophile can attack one of the CH₂ carbons of the ring, leading to cleavage of a C-O bond. Asymmetric ring-opening of meso 1,3-dioxolanes using chiral Lewis acids is a known method for creating chiral 1,2-diols. researchgate.net
Thermal Decomposition Mechanisms and Kinetic Studies
While specific studies on this compound are not widely available, the thermal decomposition mechanism can be inferred from studies on similar compounds like 2-methyl-1,3-dioxolane (B1212220). researchgate.net The gas-phase thermal decomposition of such dioxolanes is a unimolecular, first-order reaction that occurs at high temperatures (e.g., 459-490 °C). researchgate.net
The proposed mechanism is a stepwise process:
The rate-determining step is believed to be a concerted, non-synchronous cleavage via a four-centered cyclic transition state. This involves the elongation and breaking of one of the C-O bonds within the ring.
This initial cleavage results in an unstable intermediate that rapidly decomposes.
The final products are typically an aldehyde or ketone corresponding to the substituent at the C2 position and an alkene from the diol portion. For this compound, decomposition would likely yield ethyl pyruvate and ethene.
Kinetic data for the decomposition of the closely related 2-methyl-1,3-dioxolane provide insight into the reaction's energetics. researchgate.net
Table 1: Kinetic Parameters for Thermal Decomposition of 2-Methyl-1,3-dioxolane
| Parameter | Value |
|---|---|
| Temperature Range | 459-490 °C |
| Pressure Range | 46-113 Torr |
| Rate Law | First-order |
| Arrhenius Equation | log k (s⁻¹) = (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) |
| Activation Energy (Ea) | 242.1 ± 1.0 kJ/mol |
| Pre-exponential Factor (A) | 10¹³·⁶¹ s⁻¹ |
Data from a study on 2-methyl-1,3-dioxolane, presented here for comparative purposes. researchgate.net
Proposed Mechanisms for Stereoselective Transformations
Stereoselective transformations involving the 1,3-dioxolane ring often proceed through the formation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov The stereochemical outcome of the reaction is then determined by the stereoselective trapping of this cation by a nucleophile.
A plausible mechanism for a stereoselective reaction is as follows:
Generation of Cation Intermediate: A leaving group at the C2 position departs, assisted by a Lewis acid or through neighboring group participation from the ring oxygens. This generates a planar or near-planar 1,3-dioxolan-2-yl cation.
Stereoselective Nucleophilic Attack: A nucleophile then attacks this cation. The stereoselectivity of this attack is governed by steric and electronic factors. For instance, existing substituents on the dioxolane ring can block one face of the cation, directing the incoming nucleophile to the opposite face. nih.gov If a chiral catalyst or auxiliary is used, it can create a chiral environment around the cation, leading to a highly enantioselective or diastereoselective addition.
For this compound, if a reaction were to generate a cation at the C2 position (by temporarily removing the methyl or carboxylate group), the subsequent attack by a nucleophile could be rendered stereoselective by using chiral reagents or by the influence of the existing chiral centers if the ethylene glycol portion were substituted.
Stereochemical Control and Chiral Synthesis with Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate
Existence and Implications of Stereocenters and Isomerism
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate possesses a chiral center at the C2 position of the dioxolane ring. This is due to the presence of four different substituents attached to this carbon atom: a methyl group, an ethoxycarbonyl group, and two oxygen atoms that are part of the dioxolane ring. The presence of this single stereocenter means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
These enantiomers, designated as (R)- and (S)-Ethyl 2-methyl-1,3-dioxolane-2-carboxylate, have identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, with one enantiomer rotating the light in a clockwise direction (+) and the other in a counter-clockwise direction (-). More significantly, enantiomers can exhibit different biological activities, a critical consideration in the development of pharmaceuticals and other bioactive molecules. Therefore, the ability to synthesize or separate the individual enantiomers is of great interest.
Table 1: Stereochemical Properties of this compound
| Property | Description |
|---|---|
| Chiral Center | C2 of the dioxolane ring |
| Isomers | A pair of enantiomers (R and S) |
| Optical Activity | Enantiomers rotate plane-polarized light in opposite directions |
Enantioselective Synthesis Utilizing the Dioxolane Moiety
The synthesis of a single enantiomer of a chiral compound, known as asymmetric or enantioselective synthesis, is a major goal in organic chemistry. uwindsor.ca For chiral 1,3-dioxolanes, including derivatives like this compound, several strategies can be employed. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One common approach is the asymmetric acetalization, where a prochiral ketone is reacted with a chiral diol. nih.gov While this compound is typically synthesized from ethyl pyruvate (B1213749) and ethylene (B1197577) glycol, using a chiral derivative of ethylene glycol could, in principle, lead to a diastereoselective reaction, affording an excess of one enantiomer of the product after removal of the chiral auxiliary.
Another powerful strategy is the use of chiral catalysts. mdpi.com For instance, chiral Brønsted acids or Lewis acids can catalyze the formation of the dioxolane ring with high enantioselectivity. nih.gov Rhodium-catalyzed asymmetric cascade reactions have also been developed for the synthesis of chiral 1,3-dioxoles, which are structurally related to dioxolanes. nih.gov Such catalytic systems create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The development of a specific enantioselective synthesis for this compound would likely draw from these established principles of asymmetric catalysis. mdpi.com
Enzymatic Resolution Approaches for Chiral Separation
When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, known as resolution, becomes necessary to obtain the pure forms. Enzymatic kinetic resolution is a highly effective method for this purpose, particularly for esters like this compound. jocpr.com
This technique utilizes enzymes, most commonly lipases, which are chiral biocatalysts. jocpr.com In a process like hydrolysis or transesterification, the enzyme will selectively react with one enantiomer of the racemic ester at a much faster rate than the other. d-nb.infoacs.org For example, a lipase (B570770) might selectively hydrolyze the (R)-enantiomer of this compound to the corresponding carboxylic acid, leaving the unreacted (S)-enantiomer behind. d-nb.info The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional chemical methods. The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee) for both the product and the remaining starting material. d-nb.infonih.gov
Table 2: Key Lipases Used in Kinetic Resolution of Esters
| Lipase Source | Common Abbreviation |
|---|---|
| Pseudomonas fluorescens | PFL |
| Pseudomonas cepacia (now Burkholderia cepacia) | PCL |
| Candida antarctica Lipase B (immobilized) | Novozym 435 |
| Amano Lipase from Pseudomonas fluorescens | Amano AK |
| Amano Lipase from Aspergillus niger | Amano A |
Diastereoselective Formation of Substituted Dioxolanes
The principles of stereochemical control can be extended to the synthesis of more complex, substituted dioxolanes, where multiple stereocenters may be present. When a new stereocenter is formed in a molecule that already contains one or more stereocenters, the resulting stereoisomers are called diastereomers. Diastereoselective reactions aim to produce one diastereomer in preference to others.
In the context of this compound, diastereoselective reactions could be envisioned by introducing a substituent onto the dioxolane ring, for example at the C4 or C5 positions. This could be achieved by starting with a chiral, substituted 1,2-diol. The existing stereocenter(s) in the diol would influence the formation of the new stereocenter at C2 during the ketalization reaction, leading to a diastereomeric excess of the final product. The degree of diastereoselectivity would depend on the nature of the substituents and the reaction conditions. Such strategies are fundamental in the synthesis of complex natural products and pharmaceuticals where precise control over multiple stereocenters is required. nih.gov
Applications in Organic Synthesis and Advanced Materials Science
Utilization as a Synthetic Intermediate and Building Block
The chemical architecture of Ethyl 2-methyl-1,3-dioxolane-2-carboxylate makes it a valuable intermediate in multi-step organic syntheses. The dioxolane moiety often serves as a protecting group for a ketone functional group. This strategy is fundamental in complex syntheses where the reactivity of a ketone needs to be temporarily masked to allow for chemical transformations on other parts of a molecule. The dioxolane group is generally stable under neutral or basic conditions and can be readily removed under acidic conditions to regenerate the ketone.
Furthermore, the ester and methyl groups on the quaternary carbon provide additional reaction sites, allowing for its use as a scaffold to build more complex molecular structures. While specific, high-yield synthetic routes utilizing this exact compound as a primary building block are specialized, its structural motifs are present in various complex molecules, such as (3R,4S)-1-Benzyl-4-methyl-3-(2-methyl- google.comlookchem.comdioxolane-2-carbonyl)-azetidin-2-one, indicating its role in the assembly of intricate chemical frameworks.
Development of Polymeric Materials via Ring-Opening Polymerization
The development of biodegradable and biocompatible polymers is a significant focus of modern materials science. Cyclic monomers, such as derivatives of 1,3-dioxolane (B20135), are key candidates for producing these materials through ring-opening polymerization (ROP). This process offers a pathway to polymers with tailored properties for applications ranging from biomedical devices to environmentally friendly plastics.
Incorporation of Degradable Ester Linkages into Polymer Backbones
A key advantage of using cyclic ketene (B1206846) acetals and related dioxolane structures in polymerization is the ability to introduce ester linkages into the polymer backbone. These ester groups are susceptible to hydrolysis, rendering the resulting polymer degradable. The radical ring-opening polymerization of monomers like 2-methylene-4-phenyl-1,3-dioxolane, a compound structurally related to this compound, demonstrates this principle effectively. During polymerization, the dioxolane ring opens, incorporating an ester group into the main chain of the polymer. This method allows for the creation of degradable analogues of common vinyl polymers. While direct studies on the ring-opening polymerization of this compound are not extensively documented, its structure suggests a strong potential for similar reactivity, leading to the formation of functionalized poly(ester-carbonates).
Controlled Polymerization Techniques (RAFT, ATRP, NMP)
To achieve polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers), controlled/living radical polymerization techniques are employed. These methods, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), offer precise control over the polymerization process.
The RAFT technique, known for its versatility and compatibility with a wide range of monomers, has been successfully used for the polymerization of acrylic monomers containing dioxolane groups. Kinetic studies of such polymerizations have shown a linear increase in molecular weight with monomer conversion and low polydispersity, which are hallmarks of a controlled process. While the application of RAFT, ATRP, or NMP specifically to this compound is a specialized area of research, the successful controlled polymerization of other dioxolane-containing monomers provides a strong precedent for its potential in creating well-defined, functional, and degradable polymers.
Application in Electrochemical Cell Components and Electrolyte Research
The performance of lithium-ion batteries is heavily dependent on the composition of the electrolyte, which facilitates the movement of ions between the anode and cathode. Additives play a crucial role in improving the stability and efficiency of these batteries. Research has identified methyl-2-methyl-1,3-dioxolane-2-carboxylate, a close analogue of the ethyl ester, as a highly effective film-forming additive in electrolytes for lithium-ion batteries. google.com
When added to electrolyte formulations, particularly those containing propylene carbonate, this compound helps to form a stable solid electrolyte interphase (SEI) on the surface of the anode. google.com A robust SEI is critical for preventing the degradation of the electrolyte and the anode, especially in batteries with graphite anodes which can be susceptible to deterioration by propylene carbonate. google.com The use of methyl-2-methyl-1,3-dioxolane-2-carboxylate as an additive has been shown to improve the cycling performance and rate capacity of electrochemical cells. google.com Given the close structural and chemical similarity, this compound is expected to exhibit similar beneficial properties as an electrolyte additive.
| Application Area | Compound Mentioned | Key Finding | Reference |
| Lithium-Ion Battery Electrolyte | Methyl-2-methyl-1,3-dioxolane-2-carboxylate | Acts as a film-forming additive, improving cycling performance and rate capacity, especially with propylene carbonate-based electrolytes. | google.com |
Synthesis of Chiral Synthons and Biologically Active Scaffolds
Chiral molecules, which are non-superimposable on their mirror images, are of immense importance in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds is a major goal of modern organic chemistry. Dioxolane-containing structures are prevalent in many biologically active natural products and synthetic drugs, where they often serve as key chiral synthons—building blocks that introduce a specific chirality into the final molecule.
The synthesis of new 1,3-dioxolane derivatives is an active area of research for developing potential antibacterial and antifungal agents. Depending on the substituents on the dioxolane ring, these compounds can exhibit a broad spectrum of biological activities. The structure of this compound, with a chiral quaternary carbon center, makes it a potentially valuable precursor for the asymmetric synthesis of more complex chiral molecules. While specific methodologies detailing the use of this exact compound for the synthesis of biologically active scaffolds are highly specialized, the broader class of chiral dioxolanes is well-established in the creation of enantiopure pharmaceuticals and other bioactive compounds.
Advanced Characterization Techniques for Elucidating Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Ethyl 2-methyl-1,3-dioxolane-2-carboxylate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic connectivity and chemical environment.
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The ethyl ester group is identified by a characteristic quartet signal for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The dioxolane ring protons typically appear as a multiplet, while the methyl group attached to the C2 position of the ring shows a singlet. The integration of these signals confirms the ratio of protons in the molecule, and their chemical shifts are indicative of their local electronic environment. Purity can be assessed by the absence of extraneous peaks, which would indicate the presence of solvents or impurities. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary carbon of the dioxolane ring (C2), the methylene carbons of the ring, the carbons of the ethyl group, and the methyl carbon at the C2 position. libretexts.org The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ester -CH₂- | ~4.2 | Quartet |
| Dioxolane -O-CH₂-CH₂-O- | ~4.0 | Multiplet |
| Ring -CH₃ | ~1.5 | Singlet |
¹³C NMR (Carbon-13 NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~170 |
| Dioxolane C2 (quaternary) | ~108 |
| Dioxolane -CH₂-CH₂- | ~65 |
| Ester -O-CH₂- | ~62 |
| Ring -CH₃ | ~22 |
Mass Spectrometry (MS) Techniques (GC-MS, ESI-TOF, MALDI-TOF)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns.
With a molecular formula of C₇H₁₂O₄, this compound has an exact mass of approximately 160.0736 Da. lookchem.com
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is the most common MS technique used. The sample is vaporized and separated from other components by gas chromatography before being ionized and detected by the mass spectrometer. In the mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern under electron ionization (EI) would likely involve the loss of an ethyl group (M-29), an ethoxy group (M-45), or the entire ethoxycarbonyl group (M-73). Cleavage of the dioxolane ring would also produce characteristic fragments. nist.govmiamioh.edu
Electrospray Ionization-Time of Flight (ESI-TOF): ESI is a soft ionization technique typically used for polar, less volatile, and larger molecules. While less common for this specific compound, it could be used to accurately determine the mass of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it useful for confirming the elemental composition.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is generally reserved for very large biomolecules or polymers and is not a standard technique for a small molecule like this compound. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. nist.govnist.gov
The most prominent feature would be the strong absorption band from the ester carbonyl group (C=O). Additionally, a series of bands corresponding to the C-O stretching vibrations of both the ester and the dioxolane ring's ether linkages would be visible in the fingerprint region. The C-H stretching of the aliphatic parts of the molecule would appear at the higher wavenumber end of the typical spectrum. chemicalbook.com
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |
| C-O (Ester) | Stretch | 1300 - 1200 | Strong |
Chromatographic Methods for Separation and Quantification (Gas Chromatography)
Gas Chromatography (GC) is a premier technique for separating and quantifying volatile compounds. Given its boiling point of 206.8°C, this compound is well-suited for GC analysis. lookchem.com This method is routinely used to assess the purity of the compound, with suppliers often specifying purity levels as determined by GC. thegoodscentscompany.comtcichemicals.com
In a typical GC analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or mid-polarity column is generally suitable. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For quantification, a calibration curve is generated by running standards of known concentrations, allowing the amount of the compound in an unknown sample to be determined accurately from its peak area.
Advanced Spectroscopic Methods for Kinetic Studies (Mid-IR Spectroscopy)
Mid-infrared (Mid-IR) spectroscopy is a valuable tool for real-time monitoring of chemical reactions, enabling detailed kinetic studies. By focusing on a specific absorption band of a reactant or product, its concentration can be tracked over time.
Studies on related dioxolane compounds have demonstrated the utility of this technique. For instance, the unimolecular decomposition of 1,3-dioxolane (B20135) has been investigated by monitoring the decay of its vibrational feature near 1120.5 cm⁻¹ using a rapidly tuning Mid-IR laser coupled with a shock tube. kaust.edu.saresearchgate.net This approach allows for the determination of reaction rate coefficients under various temperatures and pressures. researchgate.net
This methodology is directly applicable to kinetic studies of this compound. By monitoring the intensity of a unique IR band, such as the ester C=O stretch or a C-O-C stretch from the dioxolane ring, one could study its formation, hydrolysis, or thermal decomposition kinetics with high precision.
Structure Reactivity Relationships and Analog Exploration for Ethyl 2 Methyl 1,3 Dioxolane 2 Carboxylate Derivatives
Comparative Analysis with Substituted Dioxolanes
The 1,3-dioxolane (B20135) ring is a fundamental heterocyclic acetal (B89532). wikipedia.org Its reactivity is significantly influenced by the nature and position of substituents on the ring. While the parent 1,3-dioxolane is a relatively stable compound used as a solvent and comonomer, the introduction of substituents can dramatically alter its properties. wikipedia.orggoogle.com
A comparative study of 1,3-dioxolane and its six-membered counterpart, 1,3-dioxane (B1201747), reveals differences in their combustion chemistry and reactivity, which are attributed to the inherent differences in their molecular structures and bond dissociation energies. nih.gov For instance, 1,3-dioxane exhibits higher reactivity in low-temperature regimes (500-800 K), while 1,3-dioxolane addition can increase the formation of certain byproducts at high temperatures. nih.gov
The stability of the dioxolane ring is sensitive to acid, a characteristic that is fundamental to its use as a protecting group in organic synthesis. wikipedia.orgthieme-connect.de The presence of substituents can either enhance or decrease this lability. Electron-withdrawing groups can make the acetal linkage more susceptible to hydrolysis, whereas steric hindrance from bulky substituents can shield the acetal carbon and slow down reactions. Research into the stereoselective isomerization of substituted 4-phenyl-1,3-dioxolanes demonstrates the profound impact of substituent positioning on reaction outcomes, with different diastereoisomers leading to distinct products upon rearrangement. researchgate.net
Interactive Table: Comparison of Dioxolane Derivatives
| Compound | Key Structural Feature | Observed Property/Reactivity | Reference |
|---|---|---|---|
| 1,3-Dioxolane | Unsubstituted ring | Used as a solvent and comonomer in polyacetals. | wikipedia.org |
| 1,3-Dioxane | Six-membered ring analog | Higher reactivity in low-temperature combustion compared to 1,3-dioxolane. | nih.gov |
| 2-Methyl-1,3-dioxolane (B1212220) | Methyl group at C2 | Can be synthesized from acetaldehyde (B116499) and ethylene (B1197577) glycol. | google.com |
| 4-Phenyl-1,3-dioxolane | Phenyl group at C4 | Undergoes stereoselective isomerization influenced by other substituents. | researchgate.net |
| (+)-cis-Dioxolane | Substituted at C2 and C4 | Acts as a muscarinic acetylcholine (B1216132) receptor agonist. | wikipedia.org |
Influence of Ring Substituents on Chemical Transformations
Substituents on the dioxolane ring play a critical role in directing the course of chemical transformations. The conformation of the 1,3-dioxolane ring, which is typically an envelope or twist form, is influenced by its substituents, and this, in turn, affects their reactivity. thieme-connect.de
In the context of intramolecular isomerizations, the position of electron-donating groups on an aryl substituent can determine the regiochemical outcome of the reaction. researchgate.net For example, the isomerization of 4-(methoxyphenyl)-dioxolanes initiated by a Lewis acid like titanium(iv) chloride shows that the reaction pathway is dependent on the location of the methoxy (B1213986) group on the phenyl ring. researchgate.net This highlights the electronic influence of substituents, even those not directly attached to the dioxolane ring, on the stability of intermediates and the final product distribution.
Furthermore, steric factors are paramount. The synthesis of 1,3-dioxolanes from diols and ketones can be heavily influenced by the steric hindrance of the starting materials, with more hindered diols leading to lower yields. nih.gov In stereoselective reactions, such as the formation of substituted dioxolanes from alkenes, the steric bulk of nucleophiles can affect the diastereoselectivity of the product. nih.gov The presence of bulky groups can favor the formation of one stereoisomer over another by controlling the trajectory of the incoming nucleophile. nih.gov
Impact of Ester Variation on Reactivity and Polymerization
The ester group in ethyl 2-methyl-1,3-dioxolane-2-carboxylate is a key functional handle that dictates the compound's reactivity. While specific studies comparing the reactivity of a homologous series of these esters are not prevalent in the provided search results, general principles of organic chemistry suggest that varying the alkyl portion of the ester (e.g., from ethyl to methyl, propyl, or butyl) would have a predictable, albeit modest, impact on reaction rates. Steric hindrance from bulkier alkyl groups could slightly decrease the rate of reactions involving the ester carbonyl, such as hydrolysis or transesterification.
More significantly, the entire ester group, in conjunction with the methyl group at the C2 position, influences the potential of the molecule to act as a monomer in polymerization. The parent compound itself is not a cyclic ketene (B1206846) acetal (CKA) and thus does not readily undergo radical ring-opening polymerization. However, its derivatives can be designed for such purposes. The nature of the ester group in related CKA monomers can influence the properties of the resulting polymers, such as their thermal characteristics and degradability. For instance, the incorporation of different functional groups via the ester can impart specific functionalities to the final polymer.
Analogs as Cyclic Ketene Acetals (CKAs) in Polymer Chemistry
Analogs of this compound, specifically cyclic ketene acetals (CKAs), are of significant interest in polymer chemistry. acs.orgrsc.org CKAs are a class of monomers that can undergo radical ring-opening polymerization (rROP) to produce polyesters. nih.govacs.orgnih.gov This method is a powerful way to introduce degradable ester linkages into the backbone of polymers that are typically formed through radical polymerization. acs.orgrsc.org
The general mechanism involves the radical addition to the exocyclic double bond of the CKA, which generates a radical intermediate that can undergo ring-opening. This process competes with direct 1,2-addition polymerization across the double bond, which results in a polyacetal structure. acs.org The balance between ring-opening and 1,2-addition is influenced by the monomer structure and reaction conditions.
For example, the CKA known as 2-methylene-1,3-dioxepane (B1205776) (MDO) and its substituted derivatives are used to synthesize degradable polyesters. rsc.org The introduction of a methyl group on the ring of MDO was found to significantly reduce the rate of chemical hydrolysis and biodegradability of the resulting polymer, demonstrating a clear structure-property relationship. rsc.org Similarly, CKAs derived from renewable resources like D-glucal have been synthesized and polymerized to create copolymers with both acetal and ester linkages. nih.govacs.orgnih.gov The presence of an alkene functionality within the sugar ring was found to be crucial for promoting the ring-opening process to form the ester linkages. nih.govacs.org
The copolymerization of CKAs with conventional vinyl monomers, such as methyl methacrylate (B99206) (MMA), allows for the creation of copolymers with tunable properties, including degradability and thermal characteristics. acs.orgnih.gov
Interactive Table: Polymerization of CKA Analogs
| CKA Monomer | Polymerization Method | Key Finding | Reference |
|---|---|---|---|
| CKA from D-glucal | Free radical polymerization | Resulted in polyacetal-polyester copolymers; alkene in the pyranose ring was essential for ring-opening. | nih.govacs.org |
| 2-Methylene-1,3-dioxepane (MDO) | Radical ring-opening polymerization | Produced degradable polyesters; branching increased with higher conversion. | rsc.org |
| 2-Methylene-4-methyl-1,3-dioxepane (Me-MDO) | Radical ring-opening polymerization | The methyl side group reduced the chemical hydrolysis rate and biodegradability of the polymer compared to PMDO. | rsc.org |
| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Alternating copolymerization with N-ethyl maleimide | Achieved a high degree of alternating structure with degradable ester units in the backbone. | acs.org |
Exploration of Dioxolane Carboxylate Derivatives
The dioxolane scaffold is present in many biologically active compounds, and its derivatives are explored for various applications, including in the pharmaceutical industry. nih.govresearchgate.net Dioxolane derivatives can be synthesized with a wide range of substituents, leading to a diverse array of chemical properties and biological activities. nih.govnih.gov For instance, certain chiral 1,3-dioxolanes with ether or ester groups have shown significant antibacterial and antifungal activities. nih.gov
The parent acid, 2-methyl-1,3-dioxolane-2-carboxylic acid, serves as a building block for more complex molecules. It can undergo reactions like oxidation, reduction, and substitution. Its ester derivatives, such as the title compound, are also valuable synthetic intermediates. For example, ethyl 2-(2-methyl-1,3-dioxolan-2-yl)heptanoate is another documented derivative, highlighting the potential for creating a variety of structures by modifying the substituent attached to the ester group. nih.gov
The synthesis of dioxolane derivatives is an active area of research, with methods being developed that use greener catalysts and reaction conditions. researchgate.netnih.gov The versatility of the dioxolane ring system, combined with the reactivity of the carboxylate group, ensures that derivatives of this compound will continue to be explored for novel materials and applications.
Emerging Research Avenues and Future Directions
Development of Novel Catalytic Systems for Synthesis and Transformation
The conventional synthesis of ethyl 2-methyl-1,3-dioxolane-2-carboxylate involves the reaction of ethyl 2-oxopropanoate with ethylene (B1197577) glycol, often utilizing catalysts like boron trifluoride diethyl etherate in dichloromethane. lookchem.com While effective, emerging research is exploring more sustainable and efficient catalytic systems.
A promising area is the adoption of photocatalysis . For the related compound 2-methyl-1,3-dioxolane (B1212220), a method using iron(III) chloride hexahydrate and sodium nitrite (B80452) under UV irradiation has been demonstrated. chemicalbook.com This approach, conducted at moderate temperatures (20-50°C), suggests a pathway for greener synthesis by leveraging light energy to drive the reaction. chemicalbook.com Another avenue involves heterogeneous acid catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), which has proven effective in the synthesis of other dioxolanes and offers the advantage of easy catalyst recovery and reuse. orientjchem.org
Beyond synthesis, research into the catalytic transformation of the dioxolane ring and its substituents is gaining traction. The targeted oxidation of the dioxolane moiety or its side chains can lead to valuable functionalized carboxylic acids. For instance, selective oxidation methods could potentially transform the ethyl ester group or other parts of the molecule while preserving the core dioxolane structure, opening pathways to new derivatives.
Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis
| Catalyst System | Description | Potential Advantages | Associated Conditions |
|---|---|---|---|
| Boron Trifluoride Diethyl Etherate | A Lewis acid catalyst used in conventional synthesis. lookchem.com | Well-established, high yield. | Anhydrous organic solvents (e.g., dichloromethane), 0-40°C. lookchem.com |
| Iron(III) Chloride / Sodium Nitrite | A photocatalytic system activated by UV light. chemicalbook.com | Uses light energy, potentially more sustainable. | UV irradiation, moderate temperatures (20-50°C). chemicalbook.com |
Exploration of Unconventional Ring-Opening Polymerization Strategies
The structure of this compound makes it a candidate monomer for ring-opening polymerization (ROP), a powerful technique for producing polymers with tailored properties. While this specific monomer is not widely documented in polymerization literature, research on analogous cyclic ketene (B1206846) acetals provides a clear blueprint for future exploration.
Unconventional strategies such as radical ring-opening polymerization (rROP) are particularly significant. This method allows the dioxolane ring to open, incorporating an ester functionality directly into the backbone of the resulting polymer. This is a distinct advantage over traditional vinyl monomers and offers a route to creating polyesters with designed degradability. The polymerization can be initiated by common radical sources like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Furthermore, cationic ring-opening polymerization (CROP) presents another viable, albeit complex, pathway. CROP of 1,3-dioxolane (B20135) is known to be sensitive to reaction conditions, with a tendency toward cyclization of the polymer chains. nih.gov However, by carefully controlling parameters such as the initiator, temperature, and monomer addition rate, it is possible to produce linear polyacetals. nih.govresearchgate.net Investigating CROP for this compound could lead to novel polyacetal-polyester hybrid materials with unique chemical and physical properties.
Table 2: Potential Ring-Opening Polymerization (ROP) Strategies
| ROP Strategy | Mechanism | Potential Polymer Structure | Key Research Focus |
|---|---|---|---|
| Radical ROP (rROP) | A free-radical initiator opens the cyclic structure. | Linear polyester (B1180765) with ester groups in the main chain. | Optimizing initiator systems and reaction conditions to control polymer weight and ensure complete ring opening. |
Integration into Advanced Functional Materials
The true potential of this compound lies in its use as a building block for advanced functional materials. The ester groups introduced into polymer backbones via rROP are susceptible to hydrolysis, making the resulting materials inherently degradable. This positions the monomer as a prime candidate for developing biocompatible and biodegradable polymers for medical applications, such as surgical sutures, drug delivery vehicles, and temporary tissue scaffolds.
The presence of the carboxylate functional group offers a versatile handle for further modification. This group can be hydrolyzed to a carboxylic acid or transformed into other derivatives, allowing for the attachment of bioactive molecules, fluorescent tags, or other functional moieties. This "post-polymerization modification" could be used to create smart materials that respond to specific biological or environmental stimuli. For example, polymers could be designed to release a drug in response to a change in pH. While specific applications of this particular monomer are still in early research, the fundamental chemistry of related compounds strongly supports its potential in this field.
Mechanistic Studies under Extreme Conditions
A significant gap in the current understanding of this compound is its behavior under extreme conditions of temperature and pressure. Such studies are critical for optimizing industrial synthesis, ensuring stability, and predicting degradation pathways.
High-pressure studies could reveal crucial information about the reaction mechanism and transition states during synthesis. According to Le Chatelier's principle, reactions that involve a decrease in volume are favored at high pressure. Analyzing the effect of pressure on the rate and equilibrium of the dioxolane formation could lead to more efficient, high-yield synthetic protocols.
Investigations at high temperatures are essential for understanding the thermal stability and decomposition mechanisms of the compound and any polymers derived from it. Techniques like thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry could identify the onset of degradation and the specific breakdown products. This knowledge is vital for applications requiring thermal processing, such as melt extrusion of polymers, and for assessing the material's lifespan under thermal stress. Similarly, studying its hydrolysis and stability under extreme pH conditions is crucial for applications in harsh chemical environments or for creating environmentally responsive materials. oakland.edu
Expanding Chiral Applications and Stereoselective Methodologies
The carbon atom at the 2-position of the dioxolane ring in this compound is a quaternary stereocenter. The synthesis and separation of its enantiomers open up a significant field of research in chiral chemistry and its applications, particularly in pharmaceuticals and asymmetric catalysis.
Recent advances in stereoselective synthesis offer powerful tools for producing specific enantiomers of related dioxolanes. For example, three-component assembly reactions using hypervalent iodine(III) have been shown to form substituted 1,3-dioxolanes with high diastereoselectivity. nih.gov Applying such methodologies to the synthesis of the target compound could provide direct access to enantiomerically enriched products.
For racemic mixtures, chiral resolution is a key emerging strategy. This involves reacting the racemic compound with a single enantiomer of a chiral auxiliary to form diastereomers, which can then be separated using standard techniques like chromatography. beilstein-journals.orgtcichemicals.com The use of naturally derived chiral auxiliaries, such as L-(-)-menthol, has been successfully employed for the resolution of complex carboxylic acid intermediates in the synthesis of glutamate (B1630785) analogs. beilstein-journals.org This approach, involving esterification followed by separation and subsequent removal of the auxiliary, is directly applicable to the resolution of a hydrolyzed form of this compound. beilstein-journals.orgsigmaaldrich.com
Table 3: Emerging Stereoselective and Chiral Resolution Methodologies
| Methodology | Description | Example Application / Principle |
|---|---|---|
| Stereoselective Synthesis | A chemical reaction that preferentially results in one stereoisomer over others. | Use of hypervalent iodine(III) reagents to control the stereochemical outcome of dioxolane ring formation. nih.gov |
| Chiral Auxiliary Resolution | Covalent bonding of a racemic mixture to a chiral auxiliary to form separable diastereomers. beilstein-journals.orgtcichemicals.com | Reaction with L-(-)-menthol to form diastereomeric esters that can be separated by HPLC. beilstein-journals.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
